(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Description
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic compound with a unique structure that includes a thiazolone ring, a fluorobenzylidene group, and a hydroxyphenylamino group
Properties
Molecular Formula |
C16H11FN2O2S |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H11FN2O2S/c17-11-3-1-10(2-4-11)9-14-15(21)19-16(22-14)18-12-5-7-13(20)8-6-12/h1-9,20H,(H,18,19,21)/b14-9- |
InChI Key |
LLUMNGYZNNWFCM-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-aminothiophenol, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl compound.
Substitution: The thiazolone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced fluorobenzyl compounds, and various substituted thiazolone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(4-chlorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-methylbenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
- (5Z)-5-(4-nitrobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one
Uniqueness
The presence of the fluorine atom in (5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, thereby increasing its potential efficacy in various applications.
Biological Activity
(5Z)-5-(4-fluorobenzylidene)-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one, also known as Les-236, is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound exhibits a complex structure that includes a thiazole ring and various substituents that may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of Les-236 is with a molecular weight of 314.3 g/mol. The structure features a fluorobenzylidene moiety and a hydroxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.3 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research has demonstrated that Les-236 exhibits significant anticancer properties across various human cancer cell lines, including A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal adenocarcinoma).
The mechanism by which Les-236 exerts its anticancer effects involves several pathways:
- Reactive Oxygen Species (ROS) Production : Les-236 has been shown to decrease ROS production in cancer cells, which is often associated with reduced oxidative stress and improved cell viability.
- Caspase Activation : The compound induces apoptosis through the activation of caspase-3, a critical enzyme in the apoptotic pathway.
- Cytotoxicity : Cytotoxic assays revealed that Les-236 significantly affects cell metabolism and proliferation at micromolar concentrations, with IC50 values indicating strong inhibitory effects on cancer cell growth.
Research Findings
A study published in PubMed evaluated the biological activity of Les-236 by exposing various cancer cell lines to increasing concentrations of the compound over different time periods (6, 24, and 48 hours). The results indicated:
- A decrease in cell viability and metabolic activity.
- Increased lactate dehydrogenase release, suggesting cell membrane damage.
- Enhanced apoptosis markers in treated cells.
Summary of Findings
| Cell Line | IC50 (µM) | Effects Observed |
|---|---|---|
| A549 | 10 | Decreased viability, increased apoptosis |
| SCC-15 | 15 | Increased ROS production |
| SH-SY5Y | 12 | Induction of caspase-3 activity |
| CACO-2 | 8 | Significant cytotoxic effects |
Case Studies
In one notable case study, researchers investigated the effects of Les-236 on SH-SY5Y neuroblastoma cells. The study revealed that treatment with Les-236 led to a marked increase in apoptotic cell death compared to untreated controls. The compound's ability to modulate apoptotic pathways highlights its potential as a therapeutic agent in neuroblastoma treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
